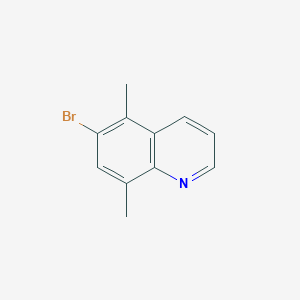

6-Bromo-5,8-dimethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

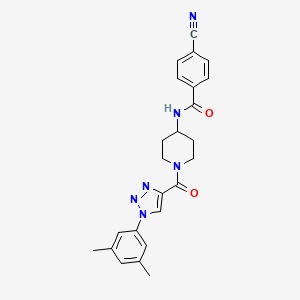

6-Bromo-5,8-dimethylquinoline is a brominated quinoline derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of bromine and methyl groups on the quinoline ring system, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated quinoline derivatives often involves the Knorr synthesis, as described in the preparation of 6-bromo-2-chloro-4-methylquinoline. This process includes a condensation between β-keto esters and 4-bromoaniline, followed by cyclization to yield the quinolin-2(1H)-one structure . Another approach is the Friedländer synthesis, which involves the condensation of aminobenzaldehyde with ketones to afford various 6-bromoquinoline derivatives . Additionally, the Skraup synthesis has been employed to produce 6-bromoquinoline using 4-bromoaniline, glycerol, and nitrobenzene, with the reaction parameters such as oxidant type, reflux time, and pH being crucial for optimizing yield .

Molecular Structure Analysis

The molecular structure of 6-bromo-5,8-dimethylquinoline is not directly discussed in the provided papers. However, the structure of related compounds, such as 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline, has been confirmed by 1H NMR spectroscopy . The presence of bromine and methyl groups is expected to influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

Brominated quinolines participate in various chemical reactions, including nucleophilic substitution reactions. For instance, 6-bromo-2-methylquinoline-5,8-dione undergoes nucleophilic amination with different alkylamines, leading to the formation of 7-alkylamino derivatives . The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophiles results in the substitution of the chlorosulfonyl group, yielding a range of products depending on the nucleophile used . These reactions demonstrate the versatility of brominated quinolines as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-5,8-dimethylquinoline are not explicitly detailed in the provided papers. However, the presence of bromine is known to increase the density and molecular weight of the compound, while the methyl groups can contribute to increased hydrophobicity. The reactivity of the bromine atom allows for further functionalization of the quinoline ring, as seen in the various synthetic approaches and chemical reactions discussed . The optical properties of related 6-bromoquinoline derivatives, such as high emission quantum yield, suggest potential applications in materials science .

科学的研究の応用

Organic Synthesis

6-Bromo-5,8-dimethylquinoline serves as a precursor in the synthesis of novel chelating ligands. The Friedländer approach has been utilized to incorporate 6-bromoquinoline into bidentate and tridentate derivatives, demonstrating its utility in forming complex molecules. These derivatives can be further dimerized or modified, showing promise for applications in optical materials due to their high emission quantum yield (Hu, Zhang, & Thummel, 2003).

Photolabile Protecting Groups

Brominated hydroxyquinoline derivatives, including those related to 6-Bromo-5,8-dimethylquinoline, have been developed as photolabile protecting groups for carboxylic acids. These compounds exhibit greater single photon quantum efficiency compared to traditional protecting groups and are sensitive to multiphoton-induced photolysis, making them suitable for use in vivo (Fedoryak & Dore, 2002).

Cancer Research

Fused tricyclic quinazoline analogs, structurally related to 6-Bromo-5,8-dimethylquinoline, have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds show potent activity in inhibiting phosphorylation, highlighting their potential in cancer therapy (Rewcastle et al., 1996).

Corrosion Inhibition

Derivatives of 6-Bromo-5,8-dimethylquinoline have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies show that such compounds effectively inhibit corrosion, following the Langmuir adsorption model. This application is crucial for extending the life and performance of metal structures and components (Rbaa et al., 2018).

Material Science

Compounds derived from 6-Bromo-5,8-dimethylquinoline have been used as intermediates in the synthesis of ellipticine, a compound with significant potential in electronic and photonic materials. The synthesis and characterization of these intermediates contribute to the development of new materials with novel properties (Raposo et al., 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-5,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJRVRHFSCBRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5,8-dimethylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)

![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)